4-methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine
Description
4-Methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine is a heterocyclic compound featuring a piperidine core substituted with a methoxy group at the 4-position. The azetidin-3-yl moiety is linked via a benzoyl group to a pyrrolidine sulfonyl substituent.
Properties
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-27-18-8-12-21(13-9-18)17-14-22(15-17)20(24)16-4-6-19(7-5-16)28(25,26)23-10-2-3-11-23/h4-7,17-18H,2-3,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVZKLFZZRYCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Azetidine Ring : A four-membered saturated ring also containing one nitrogen atom.
- Pyrrolidine Sulfonyl Group : A five-membered ring with a sulfonyl functional group attached to a benzoyl moiety.
The biological activity of 4-methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine is primarily attributed to its interaction with various biological targets, including:
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptors : It could bind to neurotransmitter receptors, modulating synaptic transmission and neuronal activity.
Biological Activity
Research indicates that the compound exhibits various biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains and may inhibit growth. |
| Anticancer | Shows potential in inhibiting tumor growth in vitro and in vivo studies. |
| Anti-inflammatory | Reduces inflammation markers in cellular assays. |
| Neuroprotective Effects | May protect neuronal cells from apoptosis under stress conditions. |
Antimicrobial Activity
In vitro studies have demonstrated that 4-methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine has significant antimicrobial properties. For instance, it was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antibacterial action.
Anticancer Properties
In a study published in Molecular Cancer Therapeutics, the compound was shown to inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased apoptosis rates in treated cells compared to controls.
Anti-inflammatory Effects
Research conducted on murine models revealed that administration of the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Key Structural Differences
The compound is distinguished from analogs by its pyrrolidine-1-sulfonyl substituent on the benzoyl group. Below is a comparative analysis with structurally related molecules:
Functional Implications
Substituent Effects on Solubility and Bioavailability: The pyrrolidine sulfonyl group introduces a polar sulfonamide moiety, likely improving aqueous solubility compared to imidazole derivatives. Sulfonamides are known to enhance membrane permeability and target binding via hydrogen bonding .
Conformational Rigidity :
- The azetidine ring (four-membered) in the target compound reduces conformational flexibility compared to five- or six-membered rings in analogs. This rigidity could enhance selectivity for specific biological targets but may limit adaptability in binding pockets.
Synthetic Complexity :
- The synthesis of the pyrrolidine sulfonyl group likely requires sulfonation steps, which are more complex than the imidazole incorporation seen in ’s derivatives. For example, sodium borohydride reduction is employed in imidazole analogs to introduce hydroxyhexyl groups .
Structural Elucidation Techniques
The characterization of such compounds typically involves:
Preparation Methods
Methylation of Piperidin-4-ol
Piperidin-4-ol undergoes sequential protection, methylation, and deprotection:
- Boc protection : React piperidin-4-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) to yield 1-Boc-piperidin-4-ol (85–92% yield).
- Methylation : Treat with methyl iodide (2.5 eq) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C→RT. Boc deprotection via HCl/dioxane affords 4-methoxypiperidine (78% yield).
Alternative route :
- Start with 1-Boc-piperidine-4-carboxylic acid, reduce to 4-hydroxypiperidine using LiAlH₄, followed by methylation and deprotection.
Synthesis of 4-(Pyrrolidine-1-Sulfonyl)Benzoic Acid
Sulfonylation of 4-Mercaptobenzoic Acid
- Oxidation : Treat 4-mercaptobenzoic acid with hydrogen peroxide (H₂O₂, 30%) in acetic acid to form 4-sulfobenzoic acid (90% yield).
- Sulfonyl chloride formation : React with phosphorus pentachloride (PCl₅) in DCM to yield 4-(chlorosulfonyl)benzoic acid (82% yield).
- Amination : Add pyrrolidine in THF with TEA to form 4-(pyrrolidine-1-sulfonyl)benzoic acid (75% yield).
Characterization :
- ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.05 (d, J=8.5 Hz, 2H), 7.65 (d, J=8.5 Hz, 2H), 3.25 (t, J=6.5 Hz, 4H), 1.85 (quin, J=6.5 Hz, 4H).
- LC-MS : m/z 285.1 [M+H]⁺.
Synthesis of 1-[4-(Pyrrolidine-1-Sulfonyl)Benzoyl]Azetidin-3-Amine
Amide Coupling with Azetidin-3-Amine
- Activation : Convert 4-(pyrrolidine-1-sulfonyl)benzoic acid to its acyl chloride using oxalyl chloride (2 eq) in DCM with catalytic DMF (0°C→RT, 2 h).
- Coupling : Add azetidin-3-amine (1.2 eq) and TEA (3 eq) in THF at 0°C. Stir for 12 h to yield 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-amine (68% yield).
Optimization :
Formation of the Piperidine-Azetidine Linkage
Nucleophilic Substitution at Azetidine C3
- Tosylation : Treat 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-amine with p-toluenesulfonyl chloride (TsCl, 1.2 eq) in pyridine (0°C→RT, 6 h) to form the 3-tosylate derivative (75% yield).
- Alkylation : React with 4-methoxypiperidine (1.5 eq) in DMF at 80°C for 24 h. Purify via silica chromatography (EtOAc/hexanes) to yield the target compound (63% yield).
Challenges :
- Steric hindrance from the azetidine ring necessitates prolonged reaction times.
- Competing elimination mitigated by using polar aprotic solvents (e.g., DMSO).
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
Q & A
Q. What are the critical structural features of this compound, and how do they influence its biological activity?
The compound integrates a piperidine ring with a methoxy group, an azetidine spacer, and a 4-(pyrrolidine-1-sulfonyl)benzoyl moiety. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine sulfonyl group may engage in hydrogen bonding with biological targets. The azetidine spacer provides conformational rigidity, which can optimize receptor binding . Structural analogs (e.g., 4-(3-benzylpyrrolidin-1-yl)-2-methylquinoline) highlight the importance of substituent positioning for activity modulation .
Q. What multi-step synthetic routes are recommended for this compound?
Synthesis typically involves:
- Step 1: Coupling of 4-(pyrrolidine-1-sulfonyl)benzoic acid with azetidin-3-amine using carbodiimide-based activation.
- Step 2: Introduction of the methoxy-piperidine group via nucleophilic substitution or reductive amination.
- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and validation by NMR (¹H/¹³C) and LC-MS .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy: To verify substituent positions and stereochemistry.
- HPLC: For purity assessment (e.g., C18 column, acetonitrile/water mobile phase).
- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Strategy: Synthesize analogs with variations in the methoxy group (e.g., ethoxy, hydroxyl), azetidine spacer (e.g., piperidine, morpholine), or sulfonyl substituents.
- Evaluation: Test against target receptors (e.g., GPCRs, enzymes) using competitive binding assays or enzymatic inhibition studies. Compare with structurally similar compounds (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperidine derivatives) to identify critical pharmacophores .
Q. What computational methods are effective in predicting pharmacokinetic properties?
- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with bioavailability.
- ADMET Prediction: Tools like ADMET Predictor™ can forecast absorption, metabolism, and toxicity. For example, the pyrrolidine sulfonyl group may improve solubility but could pose metabolic stability challenges .
Q. How should contradictory biological activity data across studies be resolved?
- Approach:
- Replicate experiments under standardized conditions (pH, temperature, cell lines).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activation).
- Compare with reference compounds (e.g., 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidine derivatives) to isolate structural determinants of activity .
Q. What strategies optimize synthetic yield without compromising purity?
- Reaction Optimization: Use catalysts like Pd(OAc)₂ for coupling steps or microwave-assisted synthesis to reduce side reactions.
- Workflow: Employ in-line monitoring (e.g., FTIR) to track reaction progress and minimize impurities.
- Purification: Utilize preparative HPLC for challenging separations, especially for stereoisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
